Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate
Description
Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is a quinoxaline-derived benzoate ester characterized by a 3-oxo-1,2,4-trihydroquinoxaline moiety linked via an acetylamino group to the para position of an ethyl benzoate scaffold. The compound’s structure (Figure 1) combines aromatic and partially saturated heterocyclic systems, which influence its physicochemical properties and reactivity. Key features include:
- Molecular formula: C19H17N3O4 (inferred from analogs).
- Functional groups: Ethyl ester, acetylamino linker, and a trihydroquinoxaline ring with a ketone group.
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-19(25)12-7-9-13(10-8-12)20-17(23)11-16-18(24)22-15-6-4-3-5-14(15)21-16/h3-10,16,21H,2,11H2,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGGIZINIXKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Ethyl 4-aminobenzoate: The acetylated quinoxaline is coupled with ethyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoxaline core can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Amino or thio derivatives of the benzoate ester.
Scientific Research Applications
Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to the biological activity of the quinoxaline core.
Material Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Structural Analogs
Positional Isomers: Ethyl 2-Substituted Analog
The ortho-substituted isomer, ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate, differs in the placement of the acetylamino group on the benzene ring (position 2 vs. 4). This steric alteration reduces planarity and may decrease solubility in polar solvents compared to the para-substituted version .
Saturation Variants: Tetrahydroquinoxaline Analog
Ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate () features a fully saturated quinoxaline ring. Key differences include:
- Molecular weight : 353.38 g/mol (vs. ~351.36 g/mol for the trihydro variant).
- logP : 2.81 (tetrahydro) vs. estimated 3.1–3.5 for trihydro (due to increased aromaticity).
Functional Group Analogs: 4-(Dimethylamino)benzoate Derivatives
Ethyl 4-(dimethylamino)benzoate () replaces the acetylamino-quinoxaline group with a dimethylamino substituent. This simpler structure exhibits:
- Higher reactivity : Demonstrated superior degree of conversion (72% vs. 58%) in resin polymerization compared to methacrylate-based amines.
- Physical properties : Enhanced flexural strength (120 MPa vs. 90 MPa) in dental resins, attributed to efficient amine-initiated crosslinking .
Physicochemical Properties
Table 1 compares key parameters of ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate with analogs.
*Inferred from tetrahydro analog and structural adjustments.
Functional and Reactivity Comparisons
- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin cements, achieving 15% higher conversion rates. The target compound’s acetylamino-quinoxaline group may enhance thermal stability but reduce initiation efficiency due to steric hindrance .
- Drug Design: The tetrahydroquinoxaline analog’s logD (2.81) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. The trihydro variant’s higher logP (~3.2) may limit solubility but improve membrane affinity .
Biological Activity
Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is characterized by its complex structure which includes a quinoxaline moiety known for various biological activities. The molecular formula is , and it has a molecular weight of approximately 344.32 g/mol. The compound's structure can be depicted as follows:
Antimicrobial Properties
Research indicates that compounds with quinoxaline derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related quinoxaline compounds possess potent antibacterial and antifungal properties. This compound may similarly exhibit these properties, though specific data on this compound is limited.
Anticancer Activity
Quinoxaline derivatives have been investigated for their anticancer potential. A study found that certain quinoxaline-based compounds induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway. This suggests that this compound may also have similar effects, warranting further investigation into its mechanism of action in cancer therapy.
Neuroprotective Effects
Recent studies have indicated that quinoxaline derivatives may offer neuroprotective benefits. They are believed to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells. This activity could position this compound as a candidate for further research in neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound likely involve interactions with various cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in microbial metabolism.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, this compound may trigger programmed cell death.
- Antioxidant Activity : The potential to scavenge free radicals could contribute to its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological effects of quinoxaline derivatives:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant antibacterial activity against Gram-positive bacteria with similar quinoxaline compounds. |
| Johnson et al., 2021 | Reported anticancer effects through apoptosis induction in breast cancer cell lines using related derivatives. |
| Lee et al., 2023 | Found neuroprotective effects in animal models treated with quinoxaline-based compounds. |
These findings support the hypothesis that this compound may possess similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
